N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.31 g/mol This compound features a cyclopropane ring attached to a phenyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine typically involves the reaction of 3-(pyridin-3-yl)benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and often require heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways within cells. The compound’s lipophilicity allows it to diffuse easily into cells, where it can bind to target proteins or enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-cyclopropyl-3-(3-pyridinyl)-: Shares a similar core structure but with different substituents.
Piritrexim: A synthetic antifolate with structural similarities and known for its antiparasitic and antitumor properties.
Uniqueness
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine is unique due to its specific combination of a cyclopropane ring, phenyl group, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(3-pyridin-3-ylphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBDNHHYULYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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